molecular formula C22H28O3 B14638876 4-(Hexyloxy)phenyl 4-propylbenzoate CAS No. 53132-10-8

4-(Hexyloxy)phenyl 4-propylbenzoate

Cat. No.: B14638876
CAS No.: 53132-10-8
M. Wt: 340.5 g/mol
InChI Key: LRPXWJGNDJBDMK-UHFFFAOYSA-N
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Description

4-(Hexyloxy)phenyl 4-propylbenzoate is a liquid crystalline compound characterized by a benzoate core substituted with a hexyloxy group on one phenyl ring and a propyl chain on the other. This compound is primarily studied for its mesomorphic behavior, making it relevant in display technologies and advanced optical materials.

Properties

CAS No.

53132-10-8

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

(4-hexoxyphenyl) 4-propylbenzoate

InChI

InChI=1S/C22H28O3/c1-3-5-6-7-17-24-20-13-15-21(16-14-20)25-22(23)19-11-9-18(8-4-2)10-12-19/h9-16H,3-8,17H2,1-2H3

InChI Key

LRPXWJGNDJBDMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)phenyl 4-propylbenzoate typically involves a multi-step process:

    Preparation of 4-(Hexyloxy)phenol: This can be achieved by reacting 4-hydroxyphenol with hexyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction is carried out under reflux conditions to yield 4-(Hexyloxy)phenol.

    Esterification: The next step involves the esterification of 4-(Hexyloxy)phenol with 4-propylbenzoic acid. This reaction is typically catalyzed by an acid such as sulfuric acid or by using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Hexyloxy)phenyl 4-propylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzoic acid derivatives.

    Substitution: Substituted phenyl benzoates.

    Reduction: Alcohol derivatives.

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)phenyl 4-propylbenzoate involves its interaction with molecular targets through its ester and ether functional groups. These interactions can influence the physical properties of materials, such as their phase transition temperatures and mechanical strength. In liquid crystal elastomers, the compound’s ability to undergo isomerization under light or heat stimuli leads to changes in the polymer network’s order, resulting in mechanical deformation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Alkoxy Chain Length Variations

The alkoxy group (e.g., hexyloxy vs. methoxy, ethoxy) significantly impacts thermal stability and mesophase ranges:

Compound Name Alkoxy Group Alkyl Chain (Benzoate) Phase Transition Temperatures (°C) LogP Source
4-(Hexyloxy)phenyl 4-propylbenzoate Hexyloxy Propyl Not reported ~6.3* Inferred
4-Methoxyphenyl 4-propylbenzoate Methoxy Propyl Cr 54 → N 67 → I ~4.7
4-Ethoxyphenyl 4-propylbenzoate Ethoxy Propyl Not reported ~5.2*
4-(Hexyloxy)phenyl 4-butylbenzoate Hexyloxy Butyl Cr 97.5 → M 164.2 → I ~7.1*

Notes:

  • Increasing alkoxy chain length (methoxy → hexyloxy) enhances hydrophobicity (↑ LogP) and broadens liquid crystalline phases due to improved van der Waals interactions .
  • The hexyloxy derivative exhibits higher thermal stability than methoxy/ethoxy analogs, as seen in the clearing temperature (I) of 164.2°C for the butyl variant .

Alkyl Chain Length on the Benzoate Core

The alkyl chain on the benzoate moiety (e.g., propyl vs. butyl, pentyl) modulates molecular packing and mesophase morphology:

Compound Name Alkyl Chain Phase Behavior Application Relevance Source
This compound Propyl Likely nematic/smectic phases* Display technology precursors
4-(Hexyloxy)phenyl 4-butylbenzoate Butyl Cr → M → I (164.2°C) High-temperature LC materials
4-Pentylphenyl 4-propylbenzoate Pentyl Not reported Synthetic intermediates

Notes:

  • Shorter alkyl chains (e.g., propyl) reduce melting points (Cr → M) compared to butyl/pentyl derivatives, favoring room-temperature mesophases .
  • The butyl variant’s higher clearing temperature (I) suggests stronger intermolecular forces, suitable for high-temperature applications .

Substituent Rigidity and Functional Groups

Introduction of rigid or functionalized groups alters phase behavior and reactivity:

Compound Name (Example) Key Feature Phase Transition (°C) Unique Property Source
4-(6-(Acryloyloxy)hexyloxy)phenyl 4-(trans-4-propylcyclohexyl)benzoate Cyclohexyl group + acryloyloxy m.p. 66–67°C Photopolymerizable LC for sensors
4'-Propylbiphenyl-4-carboxylic acid 4-(acryloxyhexyloxy)phenyl ester Biphenyl core + acryloyloxy Cr 97.5 → M 164.2 High thermal stability

Notes:

  • Cyclohexyl groups enhance conformational rigidity, raising melting points and enabling stable smectic phases .
  • Acryloyloxy groups enable photopolymerization, critical for developing stimuli-responsive materials .

Key Research Findings

Chain-Length Dependency : Hexyloxy-propylbenzoate derivatives exhibit broader mesophases than shorter-chain analogs, with LogP values exceeding 6.0, indicating high lipid solubility .

Functional Group Impact : Acryloyloxy-modified variants (e.g., ST05874) demonstrate tunable phase transitions (66–67°C) and photoreactivity, enabling applications in optoelectronics .

Thermal Stability : Butyl-substituted derivatives (e.g., 4-(Hexyloxy)phenyl 4-butylbenzoate) show clearing temperatures >160°C, outperforming propyl/pentyl analogs in high-temperature resilience .

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